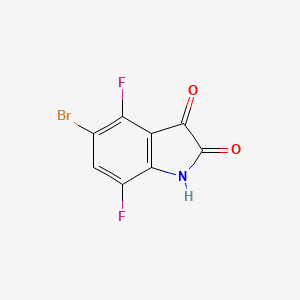

5-Bromo-4,7-difluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVAAOPFFKNTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Br)F)C(=O)C(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4,7 Difluoroindoline 2,3 Dione and Its Derivatives

Evolution of Indoline-2,3-dione Core Synthesis Applicable to Halogenated Analogues

The foundational step in synthesizing complex isatin (B1672199) derivatives often involves the construction of the core 1H-indole-2,3-dione structure. Over the years, several classical methods have been adapted for the preparation of halogenated analogues by using halogen-substituted starting materials.

Several named reactions have been fundamental to the synthesis of the isatin core for over a century. Their adaptability for creating halogenated derivatives lies in their tolerance for substituted aniline (B41778) precursors. nih.gov

Sandmeyer Isatin Synthesis: This is one of the oldest and most direct methods for preparing isatins. nih.govwikipedia.org It involves the condensation of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.us This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the indoline-2,3-dione. dergipark.org.trnih.gov For the synthesis of halogenated isatins, the corresponding halogenated aniline serves as the starting material. For instance, employing a 2,5-difluoroaniline (B146615) would be a viable route toward a 4,7-difluorinated isatin core.

Stolle Synthesis: The Stolle procedure is considered an effective alternative to the Sandmeyer method, particularly for N-substituted isatins. wikipedia.orgchemicalbook.com The synthesis begins with the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.tr This intermediate subsequently undergoes intramolecular Friedel-Crafts-type cyclization promoted by a Lewis acid (e.g., aluminum trichloride, boron trifluoride) to afford the final isatin derivative. wikipedia.orgbiomedres.us The use of halogenated anilines in this sequence allows for the production of isatins with specific halogenation patterns.

Gassman Isatin Synthesis: The Gassman method provides a pathway to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate. dergipark.org.trhilarispublisher.com This procedure is noted for yielding substituted isatins in moderate to good yields (40-81%). hilarispublisher.comresearchgate.net Its application to halogenated anilines allows for regiocontrolled synthesis, which can be an advantage over classical methods that sometimes produce isomeric mixtures with meta-substituted anilines. nih.gov

Martinet Dioxindole Synthesis: This reaction involves the condensation of an aniline or a substituted aromatic amine with an ester of mesoxalic acid (or its hydrate) to form a dioxindole, which can then be oxidized to the corresponding isatin. hilarispublisher.comwikipedia.org The Martinet synthesis is another valuable tool for accessing the isatin core, and its utility can be extended to halogenated precursors.

| Reaction | Key Precursors | Reagents | Applicability to Halogenated Analogues |

| Sandmeyer | Substituted Aniline | Chloral hydrate, Hydroxylamine, H₂SO₄ | Widely applicable; uses corresponding halogenated anilines. synarchive.comnih.gov |

| Stolle | Primary/Secondary Arylamine | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Effective for N-substituted and unsubstituted halogenated isatins. wikipedia.orgdergipark.org.tr |

| Gassman | Substituted Aniline | tert-Butyl hypochlorite, Triethylamine, etc. | Provides good yields for substituted isatins, including halogenated ones. hilarispublisher.comresearchgate.net |

| Martinet | Substituted Aniline | Oxomalonate ester or hydrate | Useful for preparing isatin carboxylic acids from halogenated anilines. hilarispublisher.comwikipedia.org |

The synthesis of 5-Bromo-4,7-difluoroindoline-2,3-dione fundamentally relies on the cyclization of a highly substituted aniline precursor. The key to the synthesis is starting with an aniline that already contains the desired halogen substitution pattern, such as 4-bromo-2,5-difluoroaniline.

The classical Sandmeyer reaction exemplifies this approach, where the substituted aniline is first converted into an isonitrosoacetanilide, which then undergoes acid-catalyzed intramolecular cyclization. nih.govresearchgate.net The regiochemistry of the final product is therefore predetermined by the substitution on the initial aniline. However, a significant challenge in isatin synthesis from meta-substituted anilines is the potential formation of inseparable mixtures of 4- and 6-substituted regioisomers. nih.govwright.edu To overcome this, methods that offer predictable regiochemical control have been developed. wright.edu

More contemporary methods, such as palladium-catalyzed intramolecular C-H amination reactions, offer alternative routes for cyclization. For example, N-Ts-2-alkenylanilines can be cyclized to form indoles using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org While this example leads to indoles, similar oxidative cyclization strategies can be envisioned for constructing the indoline-2,3-dione core from different aniline derivatives. organic-chemistry.orgresearchgate.net These modern techniques often provide higher yields and better regioselectivity, making them attractive for the synthesis of complex, polysubstituted molecules.

Direct Halogenation Strategies for this compound Synthesis

An alternative synthetic strategy involves the direct introduction of halogen atoms onto a pre-existing indoline-2,3-dione core. This approach relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. wikipedia.org

To synthesize this compound via direct halogenation, a plausible starting material would be 4,7-difluoroindoline-2,3-dione. The subsequent bromination must then be directed specifically to the C5 position.

Regioselective Bromination: The isatin ring is susceptible to electrophilic substitution, typically at the C5 and C7 positions, which are activated by the pyrrole-like nitrogen atom. wikipedia.org In the case of 4,7-difluoroindoline-2,3-dione, the existing fluorine atoms and the dione (B5365651) functionality exert strong electronic influences. Fluorine is an ortho-, para-directing but deactivating group. The C5 position is para to the C-N bond of the amide and ortho to the fluorine at C4, making it a highly probable site for electrophilic attack. The synthesis of 5,7-dibromoisatin by direct bromination of isatin demonstrates the feasibility of introducing bromine onto the ring. nih.gov By carefully controlling reaction conditions (e.g., solvent, temperature, and brominating agent), it is possible to achieve regioselective monobromination. nih.gov

Regioselective Fluorination: Introducing fluorine via direct electrophilic fluorination onto a 5-bromoindoline-2,3-dione scaffold is another theoretical pathway. However, achieving the specific 4,7-difluorination pattern would be exceptionally challenging due to complex regiochemical considerations. Electrophilic fluorination of indoles is a known process, but controlling the position on a polysubstituted ring is difficult. dur.ac.ukresearchgate.net Therefore, constructing the ring from a difluorinated precursor is generally the more synthetically viable route.

The choice of halogenating agent is critical for controlling the outcome of direct halogenation reactions.

Electrophilic Brominating Agents: A variety of reagents can be used for the electrophilic bromination of aromatic rings.

Molecular Bromine (Br₂): Often used in conjunction with a solvent like acetic acid, Br₂ is a classic and effective brominating agent. nih.gov The conditions can be tuned to favor either mono- or polybromination.

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, commonly used to avoid over-bromination and reduce the formation of HBr as a byproduct.

Electrophilic Fluorinating Agents: These reagents are designed to deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic substrate. wikipedia.org They are typically compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen is substituted with strong electron-withdrawing groups to render the attached fluorine atom electrophilic. dur.ac.ukwikipedia.org

Selectfluor® (F-TEDA-BF₄): This is one of the most common and commercially available electrophilic fluorinating agents. It is known for its effectiveness in fluorinating electron-rich aromatic systems, including indoles. researchgate.netnih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used N-F reagent that is effective for the fluorination of a broad range of nucleophiles. wikipedia.org

| Halogenating Agent | Type | Common Application |

| Bromine (Br₂) | Brominating | Electrophilic bromination of activated aromatic rings. nih.gov |

| N-Bromosuccinimide (NBS) | Brominating | Selective bromination of aromatic and heterocyclic compounds. |

| Selectfluor® | Fluorinating | Electrophilic fluorination of enolates, enamides, and electron-rich aromatics. wikipedia.orgnih.gov |

| NFSI | Fluorinating | A powerful and versatile reagent for electrophilic fluorination. wikipedia.org |

Synthesis of Advanced this compound Derivatives

Once this compound is synthesized, it serves as a versatile scaffold for creating a diverse library of advanced derivatives. The isatin core possesses multiple reactive sites that can be selectively functionalized. nih.gov

N-Substitution Reactions: The nitrogen atom (N1) of the isatin ring bears a slightly acidic proton that can be readily removed by a base. The resulting anion is a potent nucleophile that can react with various electrophiles. N-alkylation is a common modification, achieved by reacting the isatin with an alkyl halide (e.g., 1-bromoethane, methyl iodide) in the presence of a base like potassium carbonate. nih.govresearchgate.net This reaction provides a straightforward route to a wide range of N-alkylated derivatives.

Reactions at the C3-Carbonyl Group: The C3-carbonyl group is ketone-like and is the most electrophilic center in the molecule. It readily undergoes nucleophilic addition and condensation reactions.

Condensation Reactions: Reaction with compounds containing an active methylene (B1212753) group or with primary amines and their derivatives (like thiosemicarbazide) leads to a variety of C3-substituted derivatives. biomedres.usyoutube.com

Spirocyclization: The C3-carbonyl is an ideal site for constructing spirocyclic systems. For example, 1,3-dipolar cycloaddition reactions involving the C=O double bond can be used to synthesize novel spiro[oxindole-isoxazolidine] derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Modification via Halogen Reactivity: The bromo and fluoro substituents on the aromatic ring can also be sites for further modification. While nucleophilic aromatic substitution of the fluorine atoms is difficult, the bromine atom at C5 can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups. Such transformations are well-established for halo-indoles and represent a powerful strategy for advanced derivatization. nih.gov

N-Alkylation and N-Substitution Reactions of the Indoline-2,3-dione Nitrogen

The nitrogen atom of the indoline-2,3-dione core is a key site for introducing structural diversity. N-alkylation and N-substitution reactions are fundamental transformations that allow for the attachment of a wide array of functional groups, which can modulate the molecule's physicochemical properties.

A highly effective method for the N-alkylation of related 5-bromoisatin (B120047) systems is through phase transfer catalysis (PTC). researchgate.netimist.ma This technique is advantageous as it facilitates the reaction between the deprotonated isatin, which is soluble in the aqueous phase, and an alkyl halide, which is soluble in the organic phase. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the isatin anion into the organic phase where the reaction occurs. This method has been successfully used to introduce various alkyl groups onto the isatin nitrogen with good yields. researchgate.netimist.ma

The general procedure involves treating the 5-bromoisatin derivative with an alkylating agent in a biphasic system (e.g., an organic solvent and an aqueous base) in the presence of a PTC catalyst. This approach is versatile and has been used for the synthesis of new heterocyclic systems that can subsequently undergo further transformations like 1,3-dipolar cycloadditions. researchgate.netimist.ma

| Reagent | Conditions | Product | Yield | Reference |

| Ethyl Bromoacetate | K₂CO₃, TEBAC, CH₂Cl₂/H₂O | N-(ethoxycarbonylmethyl)-5-bromo-isatin | 85% | researchgate.net |

| Propargyl Bromide | K₂CO₃, TEBAC, CH₂Cl₂/H₂O | N-(prop-2-ynyl)-5-bromo-isatin | 82% | researchgate.net |

| Allyl Bromide | K₂CO₃, TEBAC, CH₂Cl₂/H₂O | N-allyl-5-bromo-isatin | 88% | researchgate.net |

Table 1: Examples of N-alkylation reactions on 5-bromoisatin using Phase Transfer Catalysis (PTC). TEBAC (Triethylbenzylammonium chloride) is a common PTC catalyst. These reactions are illustrative of the methodologies applicable to this compound.

Functionalization at C-3 Position: Condensation and Annulation Reactions

The C-3 carbonyl group of the indoline-2,3-dione scaffold is highly electrophilic and serves as a versatile handle for a variety of chemical transformations, most notably condensation and annulation reactions. These reactions lead to the formation of new carbon-carbon and carbon-heteroatom bonds, often resulting in complex spirocyclic structures.

A prominent example is the Knoevenagel condensation, which involves the reaction of the C-3 ketone with active methylene compounds. For instance, the condensation of 5-bromoisatin with malononitrile (B47326), typically catalyzed by a base like piperidine, yields 5-bromo-3-dicyanomethylene-2H-indol-2-one. nih.gov This highly activated alkene is a potent Michael acceptor.

Subsequent reaction of this intermediate with nucleophiles, such as isothiocyanates in a Michael addition, leads to the formation of novel spiro[indole-pyrrolidine] derivatives. nih.gov These multi-component reactions can be performed under environmentally friendly conditions, such as in aqueous media or via mechanochemical milling, providing high yields in short reaction times. nih.gov

Reaction Scheme: Knoevenagel Condensation and Spirocyclization

Step 1 (Knoevenagel Condensation): this compound reacts with malononitrile in the presence of a base (e.g., piperidine) to form an activated alkene intermediate.

Step 2 (Michael Addition/Annulation): The intermediate reacts with an isothiocyanate derivative, leading to a cyclocondensation that forms a spiro[indole-pyrrolidine] scaffold. nih.gov

This strategy allows for the rapid construction of complex molecular architectures from simple starting materials.

Advanced Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-Heteroatom Couplings)

The bromine atom at the C-5 position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the introduction of a vast range of substituents onto the indole (B1671886) core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate. nih.gov This methodology has been successfully applied to 5-bromoindazoles, which are structurally analogous, to couple them with various (hetero)arylboronic acids in good yields. nih.gov The versatility of this reaction allows for the synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.netresearchgate.net

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, effectively replacing a vinylic hydrogen with the indole scaffold. mdpi.comresearchgate.net The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with the C-Br bond. mdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high conversion rates. researchgate.net For example, studies on the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) showed that screening parameters like the base (e.g., Na₂CO₃), solvent (e.g., DMA), and temperature could increase product conversion significantly. researchgate.net

C-N Coupling (Buchwald-Hartwig Amination): Palladium-catalyzed C-N cross-coupling reactions are essential for synthesizing N-aryl derivatives. nih.gov These reactions enable the coupling of the C-5 position with primary or secondary amines, amides, or other nitrogen nucleophiles. This method is crucial for constructing heterocycles and introducing nitrogen-containing functional groups that are prevalent in biologically active molecules. nih.gov

| Coupling Reaction | Typical Catalyst | Base | Key Bond Formed | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | C(sp²)-C(sp²) | nih.gov |

| Mizoroki-Heck | Pd(OAc)₂ | NaOAc, Et₃N | C(sp²)-C(sp²) | mdpi.comresearchgate.net |

| Buchwald-Hartwig | Pd precatalysts | NaOt-Bu, Cs₂CO₃ | C(sp²)-N | nih.gov |

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions applicable to the C-5 position of this compound.

Introduction of Complex Moieties (e.g., Triazole via Click Chemistry)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This methodology can be used to append complex molecular fragments to the this compound scaffold.

A common strategy involves first functionalizing the indoline-2,3-dione with either an alkyne or an azide (B81097) group. For example, using the N-alkylation methods described in section 2.3.1, a propargyl group (a terminal alkyne) can be readily installed on the indoline (B122111) nitrogen. researchgate.net The resulting N-propargylated derivative can then undergo a CuAAC reaction with a wide variety of organic azides to introduce complex moieties, including carbohydrates, peptides, or fluorescent tags. organic-chemistry.orgmdpi.com

Alternatively, the C-5 bromo-substituent could potentially be converted to an azide, which could then react with various alkynes. The synthesis of aromatic azides from aryl boronic acids or aryl halides provides a pathway to such intermediates. organic-chemistry.org The triazole ring acts as a stable and rigid linker, connecting the indole core to other functional units. mdpi.comnih.gov

Optimization of Synthetic Routes and Process Chemistry

The transition from laboratory-scale synthesis to large-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and sustainability. Process chemistry focuses on developing robust and scalable synthetic routes.

Reaction Conditions and Parameter Optimization for Yield and Selectivity

Optimizing a synthetic route involves systematically varying reaction parameters to maximize product yield and selectivity while minimizing reaction times and the formation of impurities. Key parameters include temperature, reaction time, choice of catalyst and its loading, solvent, and base. mdpi.comresearchgate.net

For palladium-catalyzed reactions, catalyst loading is a critical factor; reducing the amount of expensive palladium catalyst is a primary goal. mdpi.com For instance, in some coupling reactions, catalyst loading as low as 0.01 mol% has been shown to be effective, although this may require longer reaction times or higher temperatures. mdpi.com

The choice of base and solvent can dramatically influence the outcome of a reaction. In a study on the Heck reaction, changing the base and solvent system led to an increase in conversion from 50% to nearly 100%. researchgate.net For multi-step syntheses, operational simplicity is also a key consideration. Designing routes where intermediates can be isolated by direct crystallization from the reaction mixture, avoiding laborious liquid-liquid extractions or chromatographic purification, is highly desirable for large-scale applications. researchgate.net This approach has been successfully demonstrated on a >50 kg scale for the synthesis of a related functionalized azaindole derivative. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.com Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with safer alternatives like water or performing reactions under solvent-free conditions. The use of aqueous media for the synthesis of spiro[indole-pyrrolidine] derivatives is a prime example of this approach. nih.gov

Alternative Energy Sources: Employing microwave irradiation or mechanochemistry (ball milling) can significantly reduce reaction times, increase yields, and often eliminate the need for a solvent. nih.govijbpas.com

Catalysis: Using catalysts in small amounts is inherently greener than using stoichiometric reagents. Developing recyclable catalysts further enhances the sustainability of the process. ijbpas.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. ijbpas.com Multi-component reactions, such as the one described for spiro-compound synthesis, often exhibit high atom economy. nih.gov

By integrating these principles, the synthesis of complex molecules like derivatives of this compound can be made more efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4,7 Difluoroindoline 2,3 Dione

Comprehensive Analysis of Electrophilic and Nucleophilic Reactivity on the Dione (B5365651) System

The reactivity of the isatin (B1672199) core is characterized by a delicate interplay of electrophilic and nucleophilic sites. The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution, typically at the C-5 and C-7 positions. researchgate.netwikipedia.org However, in 5-Bromo-4,7-difluoroindoline-2,3-dione, these positions are already substituted. The presence of the electron-withdrawing fluorine and bromo substituents, combined with the deactivating effect of the dione system, renders the aromatic ring electron-deficient and generally resistant to further electrophilic attack.

Conversely, the dione system is highly electrophilic, particularly at the C-3 carbonyl carbon. This electrophilicity is a hallmark of isatin chemistry, making it a prime target for nucleophilic attack. wikipedia.orgnih.gov The C-3 keto group is significantly more reactive than the C-2 amide carbonyl due to the lone pair of the nitrogen atom being involved in amide resonance, which reduces the electrophilicity of the C-2 carbon. Nucleophilic additions to the C-3 carbonyl are among the most common reactions for isatins, leading to a wide array of 3-substituted-3-hydroxyoxindole derivatives. researchgate.netresearchgate.net Various nucleophiles, including organometallic reagents, enolates, and amines, readily add to this position. nih.govresearchgate.net The fluorine atoms at C-4 and C-7 further enhance the electrophilic character of the entire aromatic system, including the C-3 position, by inductive electron withdrawal.

The nitrogen atom of the lactam can also exhibit nucleophilic character after deprotonation. wikipedia.org N-alkylation and N-acylation are common reactions for isatins, typically carried out in the presence of a base to generate the corresponding isatinate anion, which then reacts with an electrophile like an alkyl or acyl halide. wikipedia.orgmdpi.comnih.gov

Oxidative and Reductive Transformations of the Indoline-2,3-dione Core

The indoline-2,3-dione core can undergo both oxidative and reductive transformations. Oxidation of the isatin ring is less common but can be achieved to form derivatives like isatoic anhydrides under specific conditions.

More frequently studied are the reductive transformations of the isatin core. researchgate.net The dione system offers two carbonyl groups that can be selectively reduced depending on the reagents and reaction conditions. Chemoselective reduction of the highly reactive C-3 keto-carbonyl is a common strategy to synthesize 3-hydroxy-2-oxindoles. organic-chemistry.org Reagents like sodium borohydride (B1222165) can be employed for this transformation. For instance, the reduction of 5-nitroisatin (B147319) with NaBH4 in methanol (B129727) has been reported, though it can sometimes lead to ring-opened products. researchgate.net A combination of ZrCl4 and NaBH4 has been used for the reduction of N-substituted isatins. researchgate.net

More vigorous reduction can affect both carbonyl groups. For example, reduction of 5,6-dibromoisatin with a solution of borane (B79455) (BH3) in THF furnishes the corresponding 5,6-dibromoindole. researchgate.net This suggests that a similar reduction of this compound would likely yield 5-Bromo-4,7-difluoroindole. The choice of reducing agent is critical for controlling the reaction outcome, allowing for the selective formation of oxindoles, 3-hydroxyoxindoles, or indoles.

Carbonyl Group Reactivity: Condensation, Addition, and Cycloaddition Reactions

The pronounced electrophilicity of the C-3 carbonyl group in this compound dictates a significant portion of its reactivity, making it a versatile hub for condensation, addition, and cycloaddition reactions.

Condensation and Addition Reactions: The C-3 keto group readily undergoes condensation reactions with a variety of active methylene (B1212753) compounds and amines. For example, isatins react with compounds containing an α-methylene group adjacent to a carbonyl or other electron-withdrawing group in aldol-type condensation reactions. nih.gov Similarly, they react with hydrazines and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones at the C-3 position. researchgate.net

Nucleophilic addition to the C-3 carbonyl is a fundamental reaction, with the regioselectivity being highly dependent on the substrate and reaction conditions. wikipedia.org The Baylis-Hillman reaction, for instance, utilizes isatin derivatives as the electrophilic component, reacting with activated alkenes in the presence of a catalyst like DABCO to yield 3-substituted-3-hydroxyoxindoles. researchgate.net

Cycloaddition Reactions: The C=O double bond at the C-3 position can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net Research on 5-bromoisatin (B120047) has shown that after N-alkylation with an allyl group, the molecule can undergo intramolecular cycloadditions. More relevantly, the C-3 carbonyl can react with external 1,3-dipoles, such as azomethine ylides, to construct spiro-pyrrolidine and spiro-pyrrolizidine ring systems fused at the C-3 position. researchgate.netresearchgate.net These reactions provide a powerful method for synthesizing complex heterocyclic frameworks with high stereocontrol.

Ring Transformations and Rearrangement Processes (e.g., Ring Expansion)

The strained γ-lactam ring and the electrophilic C-3 carbon of the isatin scaffold make it susceptible to ring transformations and rearrangements, most notably ring expansion reactions. wikipedia.orgnih.gov These reactions provide synthetic routes to larger heterocyclic systems, such as quinolines and benzodiazepines, which are otherwise challenging to synthesize.

A common ring expansion strategy involves the reaction of isatins with diazo compounds. For example, the reaction of isatins with α-alkyl-α-diazoesters, often catalyzed by a chiral catalyst, can lead to the formation of 2-quinolone derivatives. nih.gov This transformation is believed to proceed via the initial nucleophilic attack of the diazo compound at the C-3 carbonyl, followed by rearrangement and nitrogen extrusion to form the expanded six-membered ring. The strong electrophilic nature of the C-3 carbon is a key driver for this type of reaction. nih.gov While specific examples for this compound are not extensively documented, the electronic properties conferred by the halogen substituents are expected to facilitate such transformations.

Reactivity of Bromine and Fluorine Substituents in this compound

The halogen atoms on the aromatic ring of this compound are not mere spectators; they are active participants in a range of valuable chemical transformations, providing handles for advanced molecular diversification.

Advanced Substitution Reactions (e.g., Nucleophilic Aromatic Substitution of Fluorine)

The fluorine atoms at the C-4 and C-7 positions are activated towards nucleophilic aromatic substitution (SNA_r). The electron-withdrawing indoline-2,3-dione core significantly lowers the electron density of the aromatic ring, facilitating the attack of nucleophiles. This effect is a general feature for polyfluoroarenes, where the high electronegativity of fluorine makes the aromatic core susceptible to nucleophilic attack, leading to the displacement of a fluoride (B91410) anion. nih.gov

In the context of this compound, the C-4 and C-7 fluorine atoms are ortho and para, respectively, to the electron-withdrawing C-4a/C-7a ring fusion carbons, which should enhance their reactivity towards nucleophiles. Sequential substitution reactions are possible, allowing for the controlled introduction of different nucleophiles. nih.gov Common nucleophiles used in SNA_r reactions include amines, alcohols, and thiols. The regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions at Bromine Position

The bromine atom at the C-5 position is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. The reactivity order for halides in these reactions is typically I > Br > Cl, making the C-Br bond a reliable reaction site. harvard.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester). harvard.edunih.gov It is a highly versatile method for forming biaryl linkages. The reaction of 5-bromoindazoles, a related heterocyclic system, with various boronic acids using a catalyst like Pd(dppf)Cl2 has been shown to proceed in good yields. nih.gov A similar protocol would be applicable to this compound to introduce a wide range of aryl or heteroaryl substituents at the C-5 position.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide, providing a direct route to arylalkynes. wikipedia.orglibretexts.org The Sonogashira reaction is known to be effective for bromoindoles and other brominated heterocycles. nih.govresearchgate.net Applying this methodology to this compound would allow for the introduction of various alkyne-containing moieties, which can serve as versatile intermediates for further transformations. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and vinylation of aryl halides. While steric hindrance can sometimes be a challenge, the C-5 position of the isatin core is generally accessible for this type of transformation. lew.ro

Below is a summary table of potential cross-coupling reactions at the C-5 bromine position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + Base (e.g., K₂CO₃, Cs₂CO₃) | 5-Aryl-4,7-difluoroindoline-2,3-dione |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst (e.g., CuI) + Base (e.g., Et₃N, piperidine) | 5-Alkynyl-4,7-difluoroindoline-2,3-dione |

| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N, K₂CO₃) | 5-Vinyl-4,7-difluoroindoline-2,3-dione |

Halogen Migration and Isomerization Studies

Currently, specific studies detailing halogen migration and isomerization for this compound are not extensively documented in publicly available scientific literature. Halogen migration, often referred to as a "halogen dance," is a known phenomenon in certain aromatic and heteroaromatic systems, typically induced by a strong base. This process involves the intramolecular movement of a halogen atom from one position to another on the aromatic ring.

While research on other halogenated heterocycles has explored such migrations, dedicated studies on the this compound scaffold are yet to be reported. The electron-withdrawing nature of the two fluorine atoms and the dicarbonyl system could significantly influence the electron density of the benzene ring, potentially affecting the feasibility and outcome of any potential halogen migration.

Mechanistic Studies of Key Chemical Reactions

Understanding the reaction mechanisms of this compound is fundamental to predicting its behavior and designing synthetic routes to novel compounds. The following sections explore mechanistic aspects of its reactivity, particularly in the context of catalysis and reaction intermediates.

Lewis acid catalysis is a cornerstone of organic synthesis, activating substrates towards nucleophilic attack. In the context of isatin derivatives, Lewis acids typically coordinate to one of the carbonyl oxygens, enhancing the electrophilicity of the corresponding carbon atom. For this compound, the C3-carbonyl is particularly susceptible to this activation, facilitating a variety of transformations.

While specific mechanistic studies for this compound are not detailed in the literature, the general mechanism for Lewis acid-catalyzed reactions of isatins is well-established. For instance, in Friedel-Crafts type reactions, a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) would activate the C3-carbonyl, promoting the attack of an aromatic nucleophile to form a 3-substituted-3-hydroxyindolin-2-one intermediate.

Table 1: Common Lewis Acids in Isatin Chemistry

| Lewis Acid | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Friedel-Crafts reactions, Cyclizations |

| Boron Trifluoride Etherate | BF₃·OEt₂ | Aldol (B89426) reactions, Glycosylations |

| Titanium Tetrachloride | TiCl₄ | Stolle synthesis, Cycloadditions |

The presence of the bromine and two fluorine atoms on the aromatic ring of this compound would exert a strong electron-withdrawing effect. This electronic modification could influence the reactivity of the activated complex, potentially altering reaction rates and selectivity compared to non-halogenated isatins. Dedicated kinetic and computational studies on this specific substrate are required to fully elucidate these effects.

The formation of charged intermediates is a key feature of many reactions involving indole (B1671886) derivatives. In the case of reactions at the C3 position of isatins, particularly under acidic conditions, the dehydration of the initial 3-hydroxy adduct can lead to the formation of a highly electrophilic N-acyliminium ion, which can also be represented as a resonance-stabilized indolium ion.

For this compound, a proposed reaction pathway involving an indolium intermediate is as follows:

Activation: A Lewis or Brønsted acid protonates or coordinates to the C3-carbonyl oxygen.

Nucleophilic Attack: A nucleophile attacks the activated C3-carbonyl, forming a tetrahedral intermediate (a 3-substituted-3-hydroxyindolin-2-one).

Formation of Indolium Ion: Under acidic conditions, the hydroxyl group at C3 is protonated and eliminated as a water molecule. This results in the formation of a carbocation at C3, which is stabilized by resonance with the lone pair of the adjacent nitrogen atom, forming an indolium ion.

Product Formation: This highly reactive intermediate can then be trapped by a variety of nucleophiles or undergo further rearrangement or elimination to yield the final product.

The stability and reactivity of this indolium ion intermediate would be modulated by the electronic effects of the halogen substituents. The electron-withdrawing fluorine and bromine atoms would likely destabilize the positive charge on the indole ring, making the indolium ion even more electrophilic and reactive. This heightened reactivity could be harnessed for the synthesis of complex molecular architectures. However, without specific experimental or computational studies on this compound, the precise nature and influence of this intermediate remain a subject for future investigation.

Structure Reactivity and Structure Selectivity Relationships in 5 Bromo 4,7 Difluoroindoline 2,3 Dione Chemistry

Electronic and Steric Effects of Halogen Substituents on Molecular Reactivity

The reactivity of the indoline-2,3-dione core is significantly influenced by the electronic and steric properties of its substituents. In the case of 5-Bromo-4,7-difluoroindoline-2,3-dione, the presence of three halogen atoms—one bromine and two fluorine atoms—is expected to profoundly modulate its chemical behavior.

Electronic Effects: Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect would decrease the electron density of the aromatic ring and the dicarbonyl system, thereby influencing the electrophilicity of the C2 and C3 carbonyl carbons. The fluorine atoms at positions 4 and 7, flanking the bromine at position 5, would create a highly electron-deficient aromatic ring. This general electron withdrawal is anticipated to enhance the reactivity of the dione (B5365651) moiety towards nucleophilic attack.

Steric Effects: The atomic radii of the halogen substituents also play a crucial role. Fluorine has a relatively small van der Waals radius, while bromine is considerably larger. The placement of these substituents on the aromatic ring can create steric hindrance that may influence the approach of reagents to the reactive sites of the molecule. For instance, the fluorine atom at the C7 position, adjacent to the N-H group, could sterically hinder reactions at the nitrogen atom or influence the orientation of substituents attached to it.

A comparative analysis of the electronic and steric parameters of relevant halogens is presented below.

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

| Fluorine (F) | 3.98 | 1.47 |

| Bromine (Br) | 2.96 | 1.85 |

This interactive table allows for a comparison of the fundamental properties of the halogen substituents present in the molecule.

Impact of Substitution Patterns (Position, Nature of Substituents) on Reaction Outcomes

The specific arrangement of substituents on the indoline-2,3-dione scaffold is a critical determinant of reaction outcomes, including regioselectivity and stereoselectivity. For this compound, the 4, 5, and 7 substitution pattern is unique and would be expected to lead to distinct reactivity compared to other halogenated isatins.

The positions of the fluorine atoms at C4 and C7 are particularly noteworthy. Their strong electron-withdrawing nature would significantly impact the acidity of the N-H proton and the electrophilicity of the adjacent C4 and C7a carbon atoms of the benzene (B151609) ring. This could influence the regioselectivity of electrophilic aromatic substitution reactions, should the ring be sufficiently activated for such transformations.

Conformational Analysis and its Influence on Chemical Transformations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its reactivity. For substituted indoline-2,3-diones, the planarity of the bicyclic system can be influenced by bulky substituents, which in turn can affect how the molecule interacts with other reactants.

A detailed conformational analysis of this compound would require computational modeling or advanced spectroscopic techniques, data for which is not currently available. Such an analysis would elucidate the preferred spatial arrangement of the atoms and could reveal any subtle deviations from planarity caused by the halogen substituents. The orientation of the C=O groups and the accessibility of the lone pairs on the oxygen and nitrogen atoms are key conformational features that would dictate the molecule's interaction with enzymes or its packing in a crystal lattice.

Intermolecular and Intramolecular Interactions Governing Selectivity

The selectivity observed in chemical reactions is often governed by a delicate balance of non-covalent interactions. For this compound, several types of intermolecular and intramolecular interactions are conceivable.

Intermolecular Interactions: The presence of the N-H group allows for hydrogen bonding, which can play a crucial role in the formation of supramolecular assemblies and in mediating interactions with solvents or reagents. The carbonyl oxygens can act as hydrogen bond acceptors. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is also a possibility, particularly with the bromine atom. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could influence crystal packing and solid-state reactivity.

Intramolecular Interactions: Potential intramolecular interactions, such as a hydrogen bond between the N-H proton and the adjacent fluorine atom at C7, could influence the molecule's conformation and the acidity of the N-H proton. The relative positioning of the halogen atoms could also lead to through-space electronic interactions that modulate reactivity.

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Bromo 4,7 Difluoroindoline 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a compound such as 5-Bromo-4,7-difluoroindoline-2,3-dione, a multi-pronged NMR approach is essential.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to piece together the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show signals for the single aromatic proton and the N-H proton of the indoline (B122111) ring. The aromatic proton's chemical shift would be influenced by the adjacent bromine and fluorine atoms. The N-H proton typically appears as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) would resonate at a characteristically low field (typically >160 ppm). The remaining six carbons of the aromatic ring would have their chemical shifts influenced by the attached halogen substituents. Fluorine-carbon couplings (¹J_CF, ²J_CF, etc.) would be observable, providing crucial connectivity information.

¹⁹F NMR: As the molecule contains two fluorine atoms, ¹⁹F NMR is a critical tool. It would show two distinct signals, one for each fluorine atom at positions 4 and 7. The chemical shifts and the coupling constants between them, as well as couplings to nearby protons and carbons, would definitively confirm their positions on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants |

|---|---|---|

| ¹H | 7.0 - 8.0 | Doublet of doublets (due to F-H coupling) |

| ¹H (N-H) | 9.0 - 12.0 | Broad singlet |

| ¹³C (C=O) | 170 - 190 | Singlets or doublets (due to F-C coupling) |

| ¹³C (Aromatic) | 100 - 160 | Doublets (due to ¹J_CF) and other multiplicities |

| ¹⁹F | -100 to -150 | Doublets (due to F-F coupling) |

Note: This table presents predicted data based on known chemical shift ranges for similar functional groups and structures. Actual experimental values are required for confirmation.

To unambiguously assign all signals and confirm the connectivity, a series of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular skeleton, including the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between nuclei, offering insights into the spatial arrangement of the atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is indispensable for determining the exact molecular formula of a compound. For C₈H₂BrF₂NO₂, the expected monoisotopic mass would be calculated with high precision (typically to four or five decimal places). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum. Analysis of the fragmentation pattern would further corroborate the proposed structure, showing losses of characteristic fragments such as CO, Br, and F.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione (B5365651) functionality, typically in the region of 1700-1780 cm⁻¹. The N-H stretching vibration would be observed as a band around 3200-3400 cm⁻¹. C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the carbonyl stretches are also Raman active, the aromatic ring vibrations and C-Br stretch may give rise to particularly strong signals.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3200 - 3400 |

| C=O Stretch (Dione) | IR, Raman | 1700 - 1780 |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 |

| C-F Stretch | IR | 1000 - 1400 |

| C-Br Stretch | IR | 500 - 650 |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents and solid-state packing.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Acidochromic Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the indoline-2,3-dione core would result in absorption bands in the UV or visible range. The position and intensity of these bands (λ_max) are sensitive to the substituents on the aromatic ring. It is known that isatin (B1672199) derivatives can exhibit acidochromism, where the color and absorption spectrum change upon deprotonation of the N-H group in basic media. This property would be investigated by recording spectra at different pH values. Fluorescence spectroscopy would determine if the molecule emits light after absorption and characterize its emission properties.

X-Ray Crystallography for Definitive Solid-State Structural Characterization

While the aforementioned techniques provide a robust picture of the molecule's structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and torsion angles. For this compound, this would confirm the planarity of the ring system and the exact positions of the bromine and fluorine substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, which govern the crystal packing.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity Assessment and Complex Mixture Analysis

High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are indispensable analytical techniques for the separation, quantification, and characterization of this compound. These methods are fundamental in assessing the purity of the compound after synthesis and for its identification and quantification in complex matrices, such as reaction mixtures or biological samples.

The separation in these techniques is most commonly achieved using reversed-phase (RP) chromatography. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. chromatographyonline.com The retention of this compound is governed by its hydrophobic interactions with the stationary phase. The presence of bromine and fluorine atoms increases the molecule's hydrophobicity compared to the parent isatin scaffold, leading to significant retention on standard nonpolar stationary phases like C18. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for determining the purity of this compound. A typical HPLC system for this analysis would consist of a C18 stationary phase column, a binary solvent system, and a UV detector. The dione moiety and the substituted aromatic ring contain strong chromophores, allowing for sensitive detection at specific UV wavelengths.

Method development for purity analysis would involve optimizing the mobile phase composition, typically a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating the main compound from potential impurities, which may have a wide range of polarities. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15-18 minutes |

This table presents a hypothetical but typical set of starting parameters for method development. Actual values would require experimental optimization.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. sielc.com The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. A UPLC method would allow for rapid purity checks during process monitoring or high-throughput screening of reaction conditions. For a compound like this compound, a UPLC method could reduce analysis time from over 15 minutes to under 3 minutes while providing superior separation of closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification and for analyzing the compound in complex mixtures, LC-MS is the premier technique. It couples the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry. umb.edu After the components of a sample are separated on the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

This technique is invaluable for:

Confirming Identity: The mass spectrometer provides the molecular weight of the compound eluting from the column, confirming that a specific peak corresponds to this compound.

Impurity Profiling: LC-MS can identify and tentatively characterize unknown impurities by providing their molecular weights, which aids in understanding degradation pathways or reaction byproducts.

Trace Analysis: The high sensitivity of MS allows for the detection and quantification of the compound at very low concentrations in complex biological or environmental samples.

For LC-MS analysis, volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) are essential to ensure compatibility with the mass spectrometer's ionization source. sielc.com

Table 2: Hypothetical Purity Data from an Optimized HPLC-UV Analysis

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.2 | 0.15 | Unknown Impurity 1 |

| 2 | 9.8 | 0.35 | Starting Material/Byproduct |

| 3 | 16.5 | 99.40 | This compound |

| 4 | 18.1 | 0.10 | Unknown Impurity 2 |

This table illustrates a typical output for a high-purity sample, showing the main peak and minor impurities detected by UV.

Theoretical and Computational Studies of 5 Bromo 4,7 Difluoroindoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 5-Bromo-4,7-difluoroindoline-2,3-dione, these calculations provide a detailed picture of its stability, reactivity, and intramolecular interactions.

Electronic Properties and Frontier Molecular Orbitals (FMO): DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic properties. dergipark.org.tr The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. dergipark.org.tr

The presence of three halogen atoms (one bromine and two fluorine) significantly influences the electronic properties of the indoline-2,3-dione core. As highly electronegative elements, they withdraw electron density from the ring system, which is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted parent molecule. This stabilization of the frontier orbitals generally leads to a larger HOMO-LUMO gap, suggesting enhanced kinetic stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color gradient to represent electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP surface would predictably show strong negative potentials around the two carbonyl oxygen atoms (at positions 2 and 3), making them primary sites for interaction with electrophiles or hydrogen bond donors. A region of positive potential is expected around the N-H proton, highlighting its acidic character. Furthermore, the halogen atoms can exhibit dual electrostatic character; while the region along the C-X (X=F, Br) bond axis is typically electron-poor (a "sigma-hole"), the equatorial region can be electron-rich, allowing for complex intermolecular interactions like halogen bonding. semanticscholar.org

| Property | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO Energy | Low (stabilized) | Indicates resistance to oxidation |

| LUMO Energy | Low (stabilized) | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Relatively large | Suggests high kinetic stability and low reactivity |

| MEP Negative Regions | Carbonyl oxygens | Sites for electrophilic attack and hydrogen bonding |

| Equatorial region of Br atom | Potential for halogen bonding | |

| MEP Positive Regions | N-H proton | Acidic proton, hydrogen bond donor site |

| Axial region of Br atom (sigma-hole) | Site for nucleophilic interaction (halogen bonding) |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a method to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound. libretexts.org

For a relatively rigid structure like this compound, the primary focus of MD simulations would be on the vibrational modes of the molecule and the slight conformational changes possible within the ring system. The indoline-2,3-dione core is nearly planar, and simulations would confirm the stability of this planar conformation. nih.gov

Reaction Pathway Analysis and Transition State Theory Calculations for Mechanistic Insights

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome. reddit.comucsb.edu

For this compound, the isatin (B1672199) core presents several reactive sites. The C3-carbonyl group is particularly electrophilic and is a common site for nucleophilic attack, such as in aldol-type reactions. nih.gov Theoretical calculations can be used to model these reactions.

Methodology: A typical approach involves:

Geometry Optimization: The structures of the reactant(s), product(s), and a proposed transition state are optimized. reddit.com

Transition State Search: Algorithms like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the first-order saddle point (the transition state) on the potential energy surface. ims.ac.jp

Frequency Calculation: A frequency analysis is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. scm.com

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. reddit.com

For this specific molecule, the strong electron-withdrawing effects of the fluorine and bromine atoms would likely increase the electrophilicity of the C3-carbonyl carbon, potentially lowering the activation energy for nucleophilic addition reactions compared to unsubstituted isatin.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

While specific receptor targets are not detailed here, the structural features of this compound allow for predictions of its general interaction profile. Docking studies of similar substituted indole (B1671886) derivatives reveal common interaction patterns. d-nb.infofarmaceut.org

Potential Interaction Modes:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens are strong hydrogen bond acceptors. These are critical for anchoring the ligand within a binding pocket. nih.gov

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential (a sigma-hole) along the C-Br bond axis, which can form a favorable, non-covalent interaction with a nucleophilic atom (like an oxygen or nitrogen) in a receptor. This type of interaction is increasingly recognized as important in ligand-receptor binding.

π-π Stacking: The aromatic benzene (B151609) ring of the indoline (B122111) core can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding.

| Interaction Type | Molecular Feature of this compound | Potential Receptor Residue Partner |

|---|---|---|

| Hydrogen Bond Donor | N-H group | Asp, Glu, Ser, Thr (side chain carbonyl/hydroxyl) |

| Hydrogen Bond Acceptor | C2=O, C3=O groups | Arg, Lys, His, Ser, Thr (side chain amine/hydroxyl) |

| Halogen Bond Donor | Bromine atom (sigma-hole) | Main chain carbonyl oxygen, Lewis bases |

| π-π Stacking | Aromatic ring | Phe, Tyr, Trp |

| Hydrophobic Interaction | Indoline core | Ala, Val, Leu, Ile |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. frontiersin.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to create a mathematical equation that predicts the desired property. nih.gov

For this compound, a QSAR/QSPR model could be developed to predict various properties without extensive experimental testing.

Key Molecular Descriptors:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. These describe the electronic aspects of the molecule.

Steric Descriptors: Molecular weight, molecular volume, surface area. These relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). This is a crucial measure of lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

By incorporating this compound into a dataset of related isatin derivatives, a QSPR model could predict properties like solubility, melting point, or chromatographic retention time. frontiersin.org

Prediction of Synthetic Accessibility and Retrosynthetic Analysis

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. The synthesis of substituted isatins is well-established, providing a clear path for the predicted synthesis of this compound. benthamdirect.comingentaconnect.com

A plausible retrosynthetic route would begin by disconnecting the C-N and C-C bonds of the five-membered ring. A common and effective strategy for isatin synthesis is the Sandmeyer isatin synthesis or related methods that start with a substituted aniline (B41778).

Proposed Retrosynthetic Pathway:

Target Molecule: this compound.

Disconnect: The synthesis can be traced back to a cyclization precursor. This is typically formed from the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). nih.gov

Key Intermediate: The crucial starting material would be 2-amino-3,6-difluorobromobenzene .

Synthesis of the Aniline: This aniline precursor itself would need to be synthesized, likely from a commercially available difluoro-bromobenzene via a nitration reaction followed by reduction of the nitro group to an amine.

Applications of 5 Bromo 4,7 Difluoroindoline 2,3 Dione As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The unique structural features of 5-Bromo-4,7-difluoroindoline-2,3-dione make it an excellent starting material for the synthesis of complex organic molecules. The isatin (B1672199) scaffold is a malleable substance, widely used as a precursor for various heterocyclic compounds. biomedres.us The reactivity of the molecule can be selectively targeted at several positions.

The C3-carbonyl group is highly electrophilic and susceptible to nucleophilic attack, making it a prime site for reactions such as aldol (B89426) condensations, Friedel-Crafts reactions, and additions of organometallic or phosphorus-based reagents. nih.govnih.gov The C2-carbonyl, being part of an amide, is less reactive but can still participate in transformations. The nitrogen atom can be readily alkylated or arylated, a common strategy to introduce further diversity. nih.gov

Furthermore, the substituents on the aromatic ring play a crucial role. The fluorine atoms modify the electronic properties of the ring, influencing the reactivity of the carbonyl groups. nih.govresearchgate.net The bromine atom at the C5 position is a particularly useful synthetic handle, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity allows for both modification of the heterocyclic core and subsequent elaboration of the aromatic portion, providing a pathway to highly complex and diverse molecular structures.

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| C3-Carbonyl | Nucleophilic Addition (e.g., Grignard, Reformatsky), Aldol Condensation, Wittig Reaction | 3-substituted-3-hydroxy-2-oxindoles, 3-ylideneoxindoles |

| N1-Amide | N-Alkylation, N-Arylation, N-Acylation | N-substituted isatin derivatives |

| C5-Bromo | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille) | 5-Aryl, 5-alkenyl, or 5-alkynyl substituted isatins |

| Isatin Core | Ring Expansion, Ring Opening | Quinolines, quinoxalines, other heterocyclic systems |

Role in the Construction of Diverse Chemical Libraries for Research Purposes

In modern drug discovery and chemical biology, the creation of chemical libraries with high structural diversity is paramount for identifying new lead compounds. This compound is an ideal substrate for diversity-oriented synthesis (DOS), particularly through the use of multicomponent reactions (MCRs). uc.pt MCRs are powerful synthetic tools that combine three or more reactants in a single step to generate complex products, incorporating atoms from all starting materials. uc.ptresearchgate.net

The isatin scaffold is widely applied as a starting material in numerous MCRs, with its electron-deficient C3-carbonyl group acting as an excellent electrophile. uc.pt This reactivity allows for the synthesis of a vast range of compounds, most notably spirooxindoles, which are prevalent in many natural products and possess significant pharmacological activity. nih.govuc.pt For instance, three-component reactions involving isatin, an amino acid, and a dipolarophile can efficiently construct complex spiro-pyrrolidine-oxindole frameworks. nih.gov

By employing this compound in such MCRs, chemists can rapidly generate large libraries of novel, complex molecules. The bromo and fluoro substituents provide additional points for diversification, either by being retained in the final product to modulate its properties or by serving as anchor points for further chemical modification. The resulting libraries of halogenated spirocycles and other complex heterocycles are valuable resources for screening against various biological targets.

Precursor for Other Heterocyclic Scaffolds and Ring Systems (e.g., Indoles, Quinolines)

The isatin core of this compound is not merely a static scaffold but a versatile precursor that can be chemically transformed into other important heterocyclic systems. biomedres.us Through a variety of synthetic manipulations, the five-membered dione (B5365651) ring can be reduced, rearranged, or expanded.

Indoles: The reduction of the isatin core is a common route to indole (B1671886) derivatives. Selective reduction of the C2-keto group, often following N-alkylation, can lead to the corresponding N-substituted indoles. researchgate.netrsc.org This transformation is valuable as the indole nucleus is a cornerstone of many pharmaceuticals and natural products.

Quinolines: The Pfitzinger and Friedländer reactions are classic methods that utilize isatins to construct the quinoline (B57606) ring system. In the Pfitzinger reaction, isatin is condensed with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. This provides a straightforward entry into a different class of heterocycles from the same starting material.

Other Heterocycles: Isatins can also undergo ring-expansion reactions, providing access to larger ring systems that are otherwise difficult to synthesize. nih.gov For example, reaction with specific reagents can lead to the formation of quinoxaline (B1680401) derivatives or benzodiazepines. researchgate.net

| Target Heterocycle | General Reaction Type | Key Reagents |

|---|---|---|

| Indole | Reduction | Reducing agents (e.g., Hydrazine, NaBH4) |

| Quinoline | Condensation/Cyclization (Pfitzinger Reaction) | α-Methylene carbonyl compounds, Base |

| Quinoxaline | Condensation | ortho-Phenylenediamines |

| Spirooxindoles | Cycloaddition / MCRs | Amino acids, Dipolarophiles, etc. |

Integration into Multi-Step Total Syntheses of Natural Products and Analogues

The isatin framework is a key structural motif in a variety of indole alkaloids and other biologically active natural products. Consequently, substituted isatins like this compound are valuable intermediates in the total synthesis of these complex targets and their synthetic analogues. researchgate.netnih.gov

While direct total synthesis applications of this specific difluoro-bromo-isatin are not extensively documented, the utility of halogenated isatins is well-established. For example, 5-bromoisatin (B120047) is a versatile reagent used to obtain various heterocyclic compounds and as a raw material for drug synthesis. nih.gov The synthesis of analogues of natural products like brassinin (B1667508) has utilized 5-bromo substitution to enhance the pharmacological profile. beilstein-archives.org

The presence of fluorine and bromine on the this compound scaffold allows synthetic chemists to access analogues of natural products that are otherwise inaccessible. Fluorine substitution can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues highly sought after in medicinal chemistry. nih.govresearchgate.net Therefore, this compound serves as a critical starting point for synthesizing novel, halogenated versions of known bioactive natural products, enabling the exploration of structure-activity relationships and the development of improved therapeutic agents.

Application in the Development of Specialty Chemicals and Materials (excluding specific industrial products)

Beyond its role in medicinal and synthetic chemistry, the unique properties imparted by the fluorine atoms suggest potential applications for this compound in materials science. The incorporation of fluorine into organic molecules is known to confer desirable properties such as high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.com

Fluorinated compounds are precursors to high-performance fluoropolymers and can be used to modify materials like graphene. man.ac.uk It is plausible that this compound could act as a monomer or a key additive in the synthesis of novel fluorinated polymers or materials with specialized properties. The high electronegativity and the strong carbon-fluorine bond contribute to the remarkable stability of such materials. numberanalytics.com

Furthermore, isatin derivatives have found use as dyes and corrosion inhibitors. nih.govnih.gov The specific substitution pattern of this compound could lead to specialty chemicals with tailored chromophoric properties or enhanced performance as surface-active agents. Additionally, the development of fluorinated isatins for use as PET (Positron Emission Tomography) imaging agents highlights another avenue for application in advanced diagnostic materials. acs.orgnih.gov

Future Research Directions and Emerging Trends for 5 Bromo 4,7 Difluoroindoline 2,3 Dione

Innovations in Sustainable and Catalyst-Controlled Synthesis

Future synthetic strategies for 5-Bromo-4,7-difluoroindoline-2,3-dione and its derivatives will increasingly prioritize sustainability and efficiency. Research in this area is moving towards greener reaction media, reusable catalysts, and energy-efficient methodologies, drawing inspiration from advances with structurally related bromo-isatins.

One promising approach is the use of Phase Transfer Catalysis (PTC) . This technique has been effectively used for the N-alkylation of 5-bromoisatin (B120047), employing catalysts like tetra-n-butylammonium bromide to facilitate reactions between different phases (e.g., a solid inorganic base and an organic substrate solution). researchgate.netresearchgate.netresearchgate.netnih.gov This method minimizes the need for harsh, anhydrous conditions and can lead to high yields and simplified workup procedures. researchgate.netnih.gov

Another key trend is the development of bio-organic catalysts for reactions in aqueous media. For instance, taurine (B1682933) has been identified as a highly efficient and reusable catalyst for one-pot, three-component reactions involving 5-bromo isatin (B1672199) to produce complex spiro compounds. nih.gov The ability to perform these reactions in water without the need for acid, base, or metal catalysts represents a significant step towards environmentally benign synthesis. nih.gov The catalyst's reusability over several cycles without a significant drop in product yield underscores its economic and ecological benefits. nih.gov